molecular formula C8H5IO2 B1505616 2-Iodoterephthalaldehyde CAS No. 385416-64-8

2-Iodoterephthalaldehyde

Cat. No.: B1505616
CAS No.: 385416-64-8
M. Wt: 260.03 g/mol
InChI Key: AWYPMUHJCRZGTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Terephthalaldehyde can be synthesized from p-xylene in two steps . First, p-xylene can be reacted with bromine to create α,α,α’,α’-Tetrabromo-p-xylene. Next, sulfuric acid is introduced to create terephthaldehyde . Alternative procedures also describe the conversion of similar p-xylene derivatives into terephthalaldehyde .


Molecular Structure Analysis

The molecular formula of 2-Iodoterephthalaldehyde is C8H5IO2 . Its average mass is 260.029 Da and its monoisotopic mass is 259.933411 Da .


Chemical Reactions Analysis

Terephthalaldehyde is used in the preparation of imines, which are also commonly referred to as Schiff bases, following a condensation reaction with amines . During this reaction, water is also formed. This reaction is also reversible .


Physical and Chemical Properties Analysis

Terephthalaldehyde appears as a white to beige solid, typically in the form of a powder . It is soluble in many organic solvents, such as alcohols (e.g., methanol or ethanol) and ethers (e.g., tetrahydrofuran or diethylether) .

Scientific Research Applications

Fluorogenic Detection and Analytical Applications

O-phthalaldehyde, a compound structurally related to 2-Iodoterephthalaldehyde, demonstrates significant utility in the fluorogenic detection of primary amines. Its reaction with primary amines in the presence of 2-mercaptoethanol forms highly fluorescent products, allowing for the sensitive detection of amino acids, peptides, and proteins in picomole quantities. This sensitivity surpasses that of other reagents like fluorescamine, showcasing the potential for similar applications of this compound in analytical biochemistry (Benson & Hare, 1975).

Catalysis and Synthetic Chemistry

In the realm of synthetic chemistry, metal-organic frameworks (MOFs) synthesized from compounds like 2-acetamidoterephthalic acid, a derivative of terephthalaldehyde, serve as efficient catalysts for reactions such as the diastereoselective Henry reaction and transesterification. These frameworks exhibit significant catalytic activity, highlighting the potential role of this compound in the development of new catalysts for organic synthesis (Karmakar, da Silva, & Pombeiro, 2014).

Material Science and Porosity

Research on porous organic cages and covalent organic frameworks (COFs) derived from diisophthalaldehyde compounds demonstrates their excellent performance in iodine vapor capture. Such materials, designed for high adsorption capacities, suggest that derivatives like this compound could play a crucial role in the development of new materials for gas storage or sequestration, offering insights into the design of high-performance adsorbents (Liu et al., 2022).

Hypervalent Iodine Chemistry

The field of hypervalent iodine chemistry, which includes compounds like 2-iodoxybenzensulfonic acid, showcases the versatility of iodine-containing compounds in oxidizing reactions. Such reactions are crucial for the selective oxidation of alcohols to carbonyl compounds, indicating the potential utility of this compound in similar oxidative transformations in organic synthesis (Uyanik & Ishihara, 2009).

Mechanism of Action

Properties

IUPAC Name

2-iodoterephthalaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYPMUHJCRZGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20709104
Record name 2-Iodobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385416-64-8
Record name 2-Iodobenzene-1,4-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20709104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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